Manganese fluoride
Description
Structure
2D Structure
Properties
CAS No. |
7782-64-1 |
|---|---|
Molecular Formula |
F2Mn |
Molecular Weight |
92.93485 g/mol |
IUPAC Name |
difluoromanganese |
InChI |
InChI=1S/2FH.Mn/h2*1H;/q;;+2/p-2 |
InChI Key |
CTNMMTCXUUFYAP-UHFFFAOYSA-L |
SMILES |
[F-].[F-].[Mn+2] |
Canonical SMILES |
F[Mn]F |
Other CAS No. |
7782-64-1 |
physical_description |
Pink to red solid; [Merck Index] |
Pictograms |
Irritant |
Synonyms |
MnF2, Manganese fluoride |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Manganese Fluorides
Novel Approaches in Bulk and Nanostructured Synthesis
Recent research has concentrated on developing novel synthetic routes that offer advantages over traditional methods in terms of reaction conditions, product characteristics, and scalability. These approaches include solvothermal, microwave-assisted, precipitation, and thermal decomposition methods.
Solvothermal synthesis has emerged as a versatile method for the preparation of both bulk and nanostructured manganese fluorides. This technique involves a chemical reaction in a closed vessel (an autoclave) using a solvent at a temperature above its boiling point. The elevated temperature and pressure facilitate the dissolution of precursors and the crystallization of the desired product.
A notable one-step solvothermal method has been successfully employed to synthesize nanostructured manganese fluoride (B91410) (MnF₂). bohrium.com In this process, manganese (II) acetate (B1210297) tetrahydrate serves as the manganese source, while an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄), acts as the fluorine source. bohrium.com By carefully controlling the reaction parameters such as temperature, time, and the concentration of the manganese source, it is possible to obtain pure phase tetragonal MnF₂ with uniformly distributed nanocrystals ranging from 100 to 300 nm in size. bohrium.com The ionic liquid plays a crucial role in the formation mechanism of the final product. bohrium.com
Table 1: Parameters for Solvothermal Synthesis of Nanostructured MnF₂
| Parameter | Condition | Result |
|---|---|---|
| Manganese Source | Manganese (II) acetate tetrahydrate | --- |
| Fluorine Source | 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄) | --- |
| Temperature | Controlled | Pure phase tetragonal MnF₂ |
Microwave-assisted synthesis is a rapid and efficient method for producing manganese fluoride nanoparticles. acs.org This technique utilizes microwave irradiation to heat the reactants, leading to significantly shorter reaction times compared to conventional heating methods. researchgate.net The process is often conducted in binary mixtures of a solvent like ethylene (B1197577) glycol and an imidazolium-based ionic liquid containing fluorine, which acts as the fluorine source. acs.org This method can produce MnF₂ nanoparticles within a minute without the need for any surfactants or stabilizers. acs.org
The morphology and crystalline structure of the resulting MnF₂ can be controlled by adjusting the volume ratio of the ionic liquid in the binary mixture and the alkyl chain length of the imidazolium (B1220033) cation. acs.org For instance, using different ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (EMIM BF₄) or 1-methyl-3-octylimidazolium tetrafluoroborate (OMIM BF₄) can lead to the formation of spherical nanoclusters or nanoparticles, respectively. acs.org Furthermore, this method allows for the synthesis of different crystalline phases of MnF₂, such as the rutile P4₂/mnm and the P4̅2m space group phases, depending on the reaction conditions. acs.org This approach has also been extended to synthesize other manganese fluorides, such as NaMnF₃ and KMnF₃ particles, with tunable morphologies like rods, ribbons, and plates by adjusting the reactant ratios. nih.govresearchgate.net
Table 2: Influence of Ionic Liquid on MnF₂ Morphology in Microwave Synthesis
| Ionic Liquid | Resulting Morphology |
|---|---|
| 1-ethyl-3-methylimidazolium tetrafluoroborate (EMIM BF₄) | Spherical nanoclusters assembled by nanospheres |
Direct and aqueous precipitation methods offer a straightforward approach for the synthesis of manganese fluorides. These techniques involve the reaction of soluble manganese salts with a fluoride source in an aqueous solution, leading to the precipitation of the insoluble this compound product.
A method for preparing high-purity this compound has been developed using a manganese sulfate (B86663) solution derived from rhodochrosite ore. google.com The process begins with the removal of impurities like iron, calcium, and magnesium ions from the manganese sulfate solution. This is achieved by oxidation and pH adjustment to precipitate iron hydroxide (B78521), followed by the addition of a controlled amount of fluoride ions to precipitate calcium and magnesium fluorides. google.com Subsequently, a larger quantity of fluoride ions is added to the purified manganese sulfate solution to precipitate this compound. The resulting product is then washed repeatedly to obtain high-purity MnF₂. google.com This method effectively addresses the challenges of high impurity content and quality control associated with traditional preparation techniques. google.com
Thermal decomposition is a synthetic route that involves heating a precursor compound to a temperature at which it decomposes to form the desired material and volatile byproducts. This method is particularly useful for obtaining high-purity phases of manganese fluorides.
Manganese(III) fluoride (MnF₃) can be synthesized by treating a solution of manganese(II) fluoride (MnF₂) in hydrogen fluoride with fluorine gas or by the direct reaction of elemental fluorine with a manganese(II) halide at approximately 250 °C. wikipedia.org Upon heating, MnF₃ decomposes to form MnF₂. wikipedia.org Similarly, manganese(IV) fluoride (MnF₄), the highest fluoride of manganese, can be prepared by reacting MnF₂ or other Mn(II) compounds with fluorine gas at 550 °C. wikipedia.org The MnF₄ sublimes and can be collected on a cold surface. MnF₄ is in equilibrium with MnF₃ and elemental fluorine, and its decomposition is favored by increasing temperature. wikipedia.org This decomposition process can be utilized to produce high-purity fluorine gas by heating MnF₄ to 380 °C, which reforms MnF₃ that can be reused. wikipedia.org The synthesis of manganese oxide nanoparticles has also been achieved through the thermal decomposition of manganese(II) acetylacetonate (B107027) in the presence of a surfactant and solvent.
Template-Directed and Precursor-Based Synthesis
To achieve novel structures and dimensionalities, such as ultra-thin phases, researchers have explored template-directed and precursor-based synthesis strategies.
A promising and innovative approach for creating ultra-thin, two-dimensional (2D) phases of manganese fluorides involves the chemical conversion of manganese dichalcogenides (e.g., MnS₂ and MnSe₂). rsc.orgrsc.org Theoretical calculations based on density functional theory predict that novel, graphene-like phases of this compound, which are not found in their bulk forms, can be stabilized through the fluorination of these manganese dichalcogenide crystals. rsc.orgrsc.org
The proposed mechanism involves the substitution of chalcogen atoms (sulfur or selenium) with fluorine atoms within the host lattice of the manganese dichalcogenide. rsc.org This chemical exchange is predicted to be energetically favorable. rsc.org Through total energy optimization and dynamic stability calculations, three stable ultra-thin structures of this compound have been identified: 1H-MnF₂, 1T-MnF₂, and MnF₃. rsc.org Phonon calculations further support the dynamic stability of these predicted single-layer structures. rsc.org This method presents an effective alternative for synthesizing new 2D materials that could have significant applications in nanotechnology. rsc.org
Table 3: Predicted Stable Ultra-thin this compound Phases from Fluorination of Manganese Dichalcogenides
| Predicted Phase | Crystal Structure |
|---|---|
| 1H-MnF₂ | Hexagonal |
| 1T-MnF₂ | Trigonal |
Role of Ionic Liquids in Nanoparticle Formation
Ionic liquids (ILs) have emerged as a significant medium in the synthesis of inorganic nanomaterials, including this compound nanoparticles. rsc.org Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable chemical nature, make them versatile solvents, reactants, and stabilizing agents. rsc.org In the formation of this compound nanoparticles, ionic liquids can play a multifaceted role, acting as both a fluorine source and a stabilizing agent that dictates particle growth and colloidal stability. rsc.orgacs.org
The stabilization afforded by ionic liquids is a key factor in controlling the size and preventing the agglomeration of nanoparticles. This stabilization can occur through two primary mechanisms: electrostatic and steric stabilization. acs.org Being composed of cations and anions, ionic liquids can form an electrical double layer around the nanoparticle surface, providing electrostatic repulsion that prevents particles from aggregating. acs.org Furthermore, the organic cations of ionic liquids, often featuring alkyl chains, can adsorb onto the nanoparticle surface, creating a steric barrier that contributes to their stability. rsc.orgacs.org
Research into the synthesis of manganese(II) fluoride (MnF₂) nanoparticles using a microwave-assisted method highlights the direct influence of the ionic liquid's structure. acs.org In this method, an imidazolium-based ionic liquid containing fluorine, such as 1-ethyl-3-methylimidazolium tetrafluoroborate (EMIM BF₄) or 1-octyl-3-methylimidazolium tetrafluoroborate (OMIM BF₄), serves as the fluorine precursor in a binary mixture with ethylene glycol. acs.orgacs.org Under microwave irradiation, manganese(II) acetate decomposes to provide Mn²⁺ ions, while the hydrated water from the precursor induces the hydrolysis of the BF₄⁻ anion from the ionic liquid, releasing the F⁻ ions necessary for the formation of MnF₂ nuclei. acs.org
The choice of the ionic liquid's cation, specifically the length of its alkyl chain, has been shown to significantly affect the morphology of the resulting nanoparticles. acs.org This demonstrates the role of the ionic liquid in templating or directing the crystal growth. For instance, the use of different imidazolium-based ionic liquids can lead to distinct particle shapes and sizes. acs.org
The following table summarizes the experimental conditions and resulting morphologies of MnF₂ nanoparticles synthesized using different ionic liquids.
| Ionic Liquid | Cation Structure | Precursors | Synthesis Method | Resulting Morphology | Reference |
| EMIM BF₄ | 1-ethyl-3-methylimidazolium | Mn(CH₃COO)₂·4H₂O, EMIM BF₄, Ethylene Glycol | Microwave Irradiation | Spherical nanoclusters | acs.org |
| OMIM BF₄ | 1-octyl-3-methylimidazolium | Mn(CH₃COO)₂·4H₂O, OMIM BF₄, Ethylene Glycol | Microwave Irradiation | Nanoparticles | acs.org |
Fluoride-Assisted Stabilization and Coordination Chemistry in Synthesis
The fluoride ion plays a crucial role in the coordination chemistry of manganese, particularly in stabilizing higher oxidation states that are otherwise unstable in aqueous solutions. The high electronegativity and small size of the fluoride ion allow it to form strong bonds with metal centers, influencing their electronic structure and reactivity. This has been effectively demonstrated in the synthesis of mixed-ligand fluoro complexes of manganese(III). acs.org
Manganese(III) is prone to disproportionation in aqueous solutions. However, the presence of fluoride ions can stabilize the Mn(III) oxidation state, enabling the synthesis of a variety of fluoromanganate(III) complexes. researchgate.net A general approach involves the reaction of potassium permanganate (B83412) (KMnO₄) and 40% hydrofluoric acid (HF) with ancillary ligands like hydroxy-carboxylic acids (e.g., citric acid, tartaric acid) in an aqueous medium. researchgate.net This method leads to the formation of stable, mixed-ligand fluoromanganate(III) complexes with the general formula A₂[MnF₄(L)], where 'A' is an alkali metal cation and 'L' is the ancillary ligand. researchgate.net
The resulting complexes are typically stable in the absence of moisture and insoluble in common organic solvents. researchgate.net Characterization through magnetic moment measurements and electronic spectral studies suggests a distorted octahedral geometry for these complexes, indicating a significant splitting of the ⁵E₉ ground state of the manganese(III) ion. researchgate.net
The coordination of fluoride ions is not limited to stabilizing Mn(III). In the synthesis of manganese tetrafluoride (MnF₄), the reaction of a manganese compound with a fluorinating agent like fluorine gas is a key step. google.com The process often involves multiple temperature stages to control the reaction and obtain the desired product. google.com The coordination environment in such highly fluorinated compounds is complex, with fluoride ions acting as both terminal and bridging ligands, creating extended network structures. researchgate.net For example, the crystal structure of β-MnF₄ shows manganese atoms octahedrally coordinated by fluorine atoms, forming a three-dimensional infinite network. researchgate.net
Sophisticated Structural Characterization and Phase Transition Studies
High-Pressure Structural Investigations
Manganese fluoride (B91410) exhibits a series of pressure-induced structural transformations, which have been meticulously studied using in situ high-pressure techniques. These investigations provide fundamental insights into the material's response to compressional stress.
At ambient pressure, MnF₂ adopts the tetragonal rutile-type structure. aps.orgwikipedia.org However, upon the application of high pressure, it undergoes sequential phase transitions. Experimental data has revealed a transition from the initial rutile structure to an SrI₂-type structure at approximately 3 GPa. aps.orgosti.govcarnegiescience.edudesy.dedesy.de As the pressure is further increased, a second transition occurs at about 13 GPa, leading to the formation of an α-PbCl₂-type (cotunnite) structure. aps.orgosti.govcarnegiescience.edudesy.dedesy.de This latter phase has been shown to be remarkably stable, persisting up to 60 GPa. aps.org
First-principles density functional calculations have corroborated this phase transition sequence, with theoretical transition pressures showing excellent agreement with experimental findings. aps.orgcarnegiescience.edudesy.de These computational studies confirm that the SrI₂-type structure becomes more stable than the rutile structure at around 4.2 GPa, and the α-PbCl₂-type structure becomes the favored phase at approximately 13.1 GPa. aps.org The transition from the rutile to the SrI₂-type phase is accompanied by a significant volume reduction of about 10.2%, and the subsequent transition to the α-PbCl₂-type phase results in a further volume decrease of 9.3%. aps.org
Some studies, based on first-principles calculations, have proposed a slightly different pathway for the pressure-driven structural transitions, suggesting the following sequence: rutile (P4₂/mnm) → α-PbO₂-type (Pbcn) → distorted HP PdF₂-type (Pbca) → distorted fluorite (I4/mmm) → cotunnite (Pnma). rsc.orgresearchgate.net This highlights the complexity of the high-pressure phase diagram of MnF₂ and the potential influence of experimental conditions, such as hydrostaticity, on the observed transition route. rsc.org
| Initial Phase (Structure Type) | Transition Pressure (GPa) | Resulting Phase (Structure Type) | Volume Reduction (%) |
|---|---|---|---|
| Rutile | ~3 | SrI₂-type | 10.2 |
| SrI₂-type | ~13 | α–PbCl₂-type | 9.3 |
The elucidation of these high-pressure phases has been made possible through the use of in situ experimental techniques, primarily synchrotron angle-dispersive powder X-ray diffraction (XRD) and Raman spectroscopy, often conducted within a diamond anvil cell. aps.orgosti.govcarnegiescience.edudesy.de These methods allow for the direct observation of changes in the crystal structure and vibrational modes of MnF₂ as pressure is applied. princeton.edumdpi.com
In situ XRD studies have been instrumental in determining the lattice parameters and unit cell volumes of the different high-pressure polymorphs of MnF₂. aps.orgresearchgate.net The data obtained from these experiments have provided the structural information necessary to identify the rutile, SrI₂-type, and α-PbCl₂-type phases and to quantify the volume changes associated with the transitions. aps.org
Complementing the XRD data, in situ Raman spectroscopy has been employed to probe the vibrational properties of MnF₂ under extreme conditions. aps.orgosti.govcarnegiescience.edudesy.de Lattice dynamics calculations have successfully reproduced the experimental Raman spectra for the ambient and high-pressure phases, further confirming the observed phase transition sequence. aps.orgcarnegiescience.edudesy.de Notably, detailed Raman data for MnF₂ at high pressures had been lacking in earlier studies, making recent investigations particularly valuable. aps.org
Cryogenic and Matrix-Isolation Structural Analysis
To understand the properties of individual manganese fluoride molecules, researchers have utilized cryogenic and matrix-isolation techniques. These methods involve trapping molecular MnFₓ (where x = 1–3) species in an inert gas matrix (such as neon, argon, or nitrogen) at very low temperatures (5–12 K). rsc.orgrsc.orgresearchgate.net By isolating the molecules in this manner, their structural and vibrational properties can be studied without the interference of intermolecular interactions that are present in the solid state.
These studies have been conducted by co-depositing infrared-laser ablated elemental manganese or manganese trifluoride with F₂ in an excess of the inert gas. rsc.orgrsc.org The resulting matrix-isolated molecules are then analyzed using techniques like infrared spectroscopy. New infrared bands in the Mn–F stretching region have been detected and assigned to specific molecular species, such as MnF, MnF₂, and MnF₃. rsc.orgrsc.orgresearchgate.net Quantum-chemical calculations at the DFT and CCSD(T) levels have been used in conjunction with these experimental observations to aid in the assignment of the observed vibrational frequencies and to predict the geometries of these isolated molecules. rsc.orgresearchgate.netresearchgate.net
Advanced Spectroscopic Investigations of Electronic and Vibrational States
X-ray Absorption Spectroscopy (XAS) Studies
X-ray Absorption Spectroscopy (XAS) is a sensitive technique for investigating the electronic structure and local environment of specific elements within a material. By measuring the absorption of X-rays as a function of energy, XAS can provide information about oxidation states, coordination geometry, and bonding.
Mn L-edge and Ligand (O, F) K-edge Spectroscopy for Valence and Spin States
Soft X-ray absorption spectroscopy, particularly at the Mn L-edges and ligand (O, F) K-edges, is highly effective in fingerprinting the valence and spin states of manganese in various compounds, including fluorides. arxiv.orgresearchgate.net The Mn L-edge spectra, corresponding to dipole transitions from the 2p core level to the 3d valence states, are particularly sensitive to changes in the 3d orbital splitting and occupation, which are influenced by spin configuration, ligand field, and manganese valence. arxiv.org
Studies have shown that the Mn L-edge spectra consistently reflect the manganese valence state through distinct spectral lineshape and energy position, even across different crystal structures and varying degrees of covalent/ionic character in manganese oxides and fluorides. arxiv.orgresearchgate.net The spin states of Mn 3d electrons are also evident in both the branching ratio of the Mn L-edge spectra and the pre-edge splitting observed in the ligand K-edge spectra. arxiv.org
For instance, a significant energy shift in the leading edges of F K-edge spectra has been observed between divalent (Mn²⁺) and trivalent (Mn³⁺) manganese fluoride (B91410) compounds. arxiv.orgarxiv.org This shift, much larger than that observed in comparable manganese oxides, is attributed to the spin exchange stabilization of the half-filled 3d⁵ system in Mn²⁺, an effect that is enhanced in the more ionic fluoride systems. arxiv.orgarxiv.org The sharpness of the features in F K-edge spectra, compared to O K-edge spectra in oxides, is also a consequence of the more localized electron states in ionic fluorides. arxiv.org
Quantitative Molecular Orbital Diagram Derivation
High-resolution soft X-ray XAS, particularly the clear pre-edge features in O and F K-edge spectra, enables the quantitative definition of molecular orbital diagrams for manganese compounds with different valence states. arxiv.orgarxiv.org This approach allows for a deeper understanding of the bonding interactions and energy levels within these materials.
Research indicates that the covalent character of the Mn-ligand bond increases with increasing manganese valence. arxiv.org This leads to a more pronounced crystal field effect on the Mn 3d states. arxiv.org A quantitative molecular orbital diagram derived from spectroscopic data can provide insights into these effects, showing qualitative agreement with theoretical calculations, although quantitative discrepancies may exist regarding the crystal field splitting. arxiv.org
XAS studies at the Mn L₂,₃-edge have been used to determine the nominal valence states of Mn in manganese fluoride and oxyfluoride films. aps.org Comparisons with reference spectra of manganese oxides and fluorides with known oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺) allow for the identification of mixed-valence states. aps.orgrsc.org The position of the Mn 2p₃/₂ peak in XAS spectra is also sensitive to the formation of Mn-F bonds, with shifts to higher binding energy observed in fluorinated films. aps.org
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Raman and Fourier Transform Infrared (FTIR) spectroscopy, provide information about the vibrational modes of a material, which are related to its crystal structure, bonding, and lattice dynamics.
Raman Activity Analysis and Phonon Calculations
Raman spectroscopy is a valuable tool for studying the vibrational properties of manganese fluorides. Analysis of Raman activity and corresponding phonon calculations can provide insights into the dynamic stability and characteristic vibrational modes of different this compound structures. rsc.orgiyte.edu.tr
Studies combining Raman spectroscopy with theoretical calculations, such as density functional theory (DFT), have been used to investigate the structural behavior of this compound under high pressure. aps.orgresearchgate.net These studies involve measuring Raman spectra at various pressures and comparing them with calculated phonon frequencies at the Brillouin zone center to identify Raman active modes. aps.orgresearchgate.net This approach has successfully reproduced experimental Raman spectra for both ambient and high-pressure phases of MnF₂. aps.orgresearchgate.net
Phonon calculations and Raman activity analysis have also been applied to predict the vibrational spectra of novel ultra-thin structures of this compound, such as 1H-MnF₂, 1T-MnF₂, and MnF₃. rsc.orgiyte.edu.tr These calculations reveal distinctive characteristic peaks in the vibrational spectra that can potentially be used for experimental identification of these phases. rsc.orgiyte.edu.tr
Raman spectroscopy has also been used to study structural phase transitions in related fluoroperovskites like NaMnF₃, providing evidence for two-magnon scattering related to antiferromagnetic ordering. aps.org
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is another essential technique for studying the vibrational modes of this compound compounds, particularly those that are infrared active. FTIR can provide complementary information to Raman spectroscopy, especially for modes that are not Raman active.
FTIR spectroscopy has been employed to characterize the vibrational properties of this compound, including the identification of Mn-F stretching modes. rsc.org Studies using matrix-isolation techniques combined with quantum-chemical calculations have detected and assigned new IR bands in the Mn-F stretching region to isolated molecular MnFₓ species (x = 1-3). rsc.org
FTIR spectroscopy is also used in the characterization of more complex this compound-containing materials, such as ammonium (B1175870) manganese trifluoride (NH₄MnF₃) nanoparticles. iaea.org Additionally, FTIR spectroscopy has been utilized in the study of surface layers formed on battery electrodes, where this compound species may be present as decomposition or contamination products. arxiv.orgnih.govnih.gov Analysis of FTIR spectra helps in identifying the chemical components and understanding the structure of these layers. arxiv.orgnih.gov
A table of peak assignments for FTIR spectra of manganese(II) fluoride can be derived from experimental and literature data, correlating observed frequencies with specific vibrational assignments, such as symmetric and asymmetric Mn-F stretching modes. arxiv.orgnih.gov
| Assignment | FTIR (This work, cm⁻¹) | FTIR (Literature, cm⁻¹) |
| νs(MnF) | 575 | [529-599] |
| νa(MnF) | 726 | 700 [673-768] |
Note: Literature values are given as ranges or specific peaks where available. arxiv.orgnih.gov
Optical and Luminescence Spectroscopy
Optical and luminescence spectroscopy techniques probe the electronic transitions within a material, providing information about its band structure, excited states, and emission properties. These methods are particularly relevant for understanding the optical behavior and potential applications of manganese fluorides in areas like phosphors and lasers.
Optical absorption spectroscopy has been used to study thin films of this compound (MnF₂), revealing absorption bands corresponding to electronic transitions. aip.org For MnF₂, an absorption coefficient maximum has been observed at a specific wavelength, with an associated oscillator strength. aip.org Weaker absorption bands are also evident. aip.org
Luminescence spectroscopy investigates the light emitted by a material after excitation. Manganese ions, particularly Mn²⁺ and Mn⁴⁺, are known to exhibit photoluminescence in various host materials, including fluorides. researchgate.netaip.orgresearchgate.netnih.gov
In MnF₂, photoluminescence peaks have been observed in the red and infrared spectral regions under visible to ultraviolet excitation. aip.org These emissions are attributed to transitions within the Mn²⁺ (3d⁵) ions. aip.org The luminescence properties can be influenced by factors such as temperature and the presence of impurities. aip.org
Studies on manganese-activated fluoride glasses have shown that Mn²⁺ ions can give rise to luminescence bands, the position of which can be influenced by the glass composition. researchgate.net For example, in fluorozirconate glasses, Mn²⁺ typically shows a green luminescence band. researchgate.net However, partial substitution of fluorine with chlorine can lead to a significant shift of the luminescence band towards the red region. researchgate.net This shift is interpreted as being due to the rearrangement of the local environment around the Mn²⁺ ions. researchgate.net XANES spectra at the Mn L₂,₃ edge have been used to confirm the presence of Mn²⁺ valence states in these glasses. researchgate.net
Mn⁴⁺-doped fluoride phosphors, such as K₂TiF₆:Mn⁴⁺, are also known for their bright red luminescence under blue light excitation, making them promising for applications in LEDs. nih.gov Luminescence studies on these materials investigate properties like emission spectra, excitation spectra, and luminescence decay times. researchgate.netnih.gov The decay kinetics of Mn⁴⁺ luminescence in these phosphors is typically single exponential, with decay times on the order of milliseconds, consistent with the spin- and parity-forbidden nature of the electronic transition involved. nih.gov
This compound (MnF₂) is a fascinating inorganic compound that has been the subject of extensive spectroscopic investigation due to its diverse electronic and magnetic properties. These studies provide crucial insights into its fundamental characteristics and potential applications in areas such as phosphors and dosimetry.
Spectroscopic techniques play a vital role in understanding the electronic structure, vibrational modes, and energy transfer processes within this compound and related compounds.
Theoretical and Computational Chemistry Approaches
Quantum-Chemical Calculations (e.g., CCSD(T) levels)
For high-accuracy calculations on molecular systems, quantum-chemical methods such as the Coupled-Cluster with Singles, Doubles, and perturbative Triples, known as CCSD(T), are often employed. researchgate.net This method is frequently referred to as the "gold standard" in quantum chemistry due to its reliability and systematic convergence to the exact solution.
Studies on molecular manganese fluorides (MnFₓ, where x = 1-7) have utilized the CCSD(T) method to optimize molecular structures and calculate harmonic frequencies. ucdavis.eduresearchgate.net For instance, the ground states of MnF₂ through MnF₅ were optimized at the CCSD(T) level. researchgate.net A detailed CCSD(T) study on the manganese trifluoride (MnF₃) molecule investigated the properties of its low-lying electronic states and the Jahn-Teller effect in its ⁵E' ground state. These high-level calculations provide benchmark data on geometric parameters, vibrational frequencies, and atomization enthalpies with high accuracy.
| Reaction | B3LYP (DFT) | CCSD(T) |
|---|---|---|
| MnF₅ → MnF₃ + F₂ | 206.5 | 119.9 |
| MnF₅ → MnF₄ + ½F₂ | 47.7 | 12.9 |
| MnF₄ → MnF₃ + F | 107.0 | 98.6 |
| MnF₃ → MnF₂ + F | 415.7 | 401.5 |
Monte Carlo Simulations for Magnetic Properties
Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, and they are particularly powerful for studying the magnetic properties of materials as a function of temperature. researchgate.net The Metropolis algorithm is a common Monte Carlo method used to simulate systems of interacting particles, such as the magnetic moments (spins) in a crystal lattice. ucdavis.edu
In the context of magnetism, Monte Carlo simulations are typically based on a model Hamiltonian, such as the Ising or Heisenberg model, which describes the interactions between spins. researchgate.net The parameters for this Hamiltonian, such as the magnetic exchange coupling energies, are often calculated first using DFT. researchgate.netresearchgate.net The Monte Carlo simulation then uses these parameters to simulate the behavior of the magnetic system over a range of temperatures. researchgate.net This approach allows for the prediction of key magnetic properties, including the magnetic ordering temperature (Curie or Néel temperature), magnetization curves, and magnetic susceptibility. iisc.ac.inresearchgate.netresearchgate.net While specific Monte Carlo studies on manganese fluoride (B91410) are not detailed in the provided sources, this combined DFT and Monte Carlo approach is a standard and effective method for investigating the temperature-dependent magnetic behavior of materials like manganese boride (MnB₂) and various perovskites. researchgate.netresearchgate.net
Cutting Edge Research Applications of Manganese Fluorides
Catalysis and Organic Transformation
Manganese-fluorine complexes have emerged as versatile and powerful catalysts in organic chemistry. Their applications range from the activation of strong chemical bonds to the synthesis of radiolabeled compounds for medical imaging.
Manganese-based catalysts containing fluorine have shown remarkable efficacy in mediating a variety of oxidation reactions, including the challenging activation of carbon-hydrogen (C-H) bonds. nih.govacs.orgyork.ac.uk These catalysts, particularly manganese porphyrin and salen complexes, facilitate the selective fluorination of benzylic C-H bonds. nih.govnih.govresearchgate.net This process is significant as it allows for the direct conversion of readily available hydrocarbons into more valuable fluorinated products. nih.gov
The catalytic system typically employs a manganese complex in conjunction with a nucleophilic fluorine source, such as triethylamine (B128534) trihydrofluoride or potassium fluoride (B91410). nih.govresearchgate.net The reaction proceeds efficiently, often within 30 minutes, which is a crucial factor for applications involving short-lived radioactive isotopes. nih.govresearchgate.net For instance, the fluorination of toluene (B28343) derivatives can be achieved with high selectivity, demonstrating the catalyst's ability to target specific C-H bonds within a molecule. researchgate.netnih.gov The robustness of these catalysts is highlighted by their tolerance to various functional groups, making them suitable for the late-stage functionalization of complex molecules. nih.govnih.gov
Table 1: Performance of Manganese-Fluorine Catalysts in Oxidation Reactions
| Catalyst Type | Substrate Type | Fluorine Source | Reaction Time | Key Finding |
|---|---|---|---|---|
| Manganese Salen Complexes | Benzylic C-H bonds | Triethylamine trihydrofluoride, KF | 30 min | Efficient and selective fluorination. nih.govresearchgate.net |
| Manganese Porphyrins | Aliphatic C-H bonds | AgF, Tetrabutylammonium fluoride | 1-8 h | Direct fluorination of unactivated C-H bonds. nih.gov |
| Manganese(I) Pentacarbonyl | Fluorinated Aromatics | - | - | C-H bond activation ortho-to-fluorine. acs.orgyork.ac.uk |
A significant advancement in fluorination chemistry is the development of manganese-catalyzed decarboxylative fluorination using nucleophilic fluoride ions. dntb.gov.uascilit.comnih.gov This method provides a novel pathway to replace carboxylic acid groups in aliphatic compounds with a fluorine atom. dntb.gov.uascilit.comnih.gov The reaction is notable for being the first of its kind to utilize a catalytic approach with a simple fluoride ion source. dntb.gov.uascilit.comnih.gov
This technique is particularly valuable because it allows for the targeted introduction of fluorine into molecules, a key process in the synthesis of pharmaceuticals and agrochemicals. princeton.edu Mechanistic studies suggest that the reaction involves the in-situ formation of iodine(III) carboxylates from an iodosylbenzene oxidant and the carboxylic acid substrate, which then interacts with the manganese catalyst. nih.gov The versatility of this method is demonstrated by its successful application to a wide range of aliphatic carboxylic acids. dntb.gov.uascilit.comnih.gov
Understanding the mechanism of manganese-fluoride catalyzed reactions is crucial for optimizing their performance and expanding their applicability. Research has provided significant insights into the catalytic cycles involved in both oxidation and fluorination reactions.
In C-H fluorination reactions, a key intermediate has been identified as a trans-difluoro manganese(IV) complex. nih.govnih.govnih.gov This species is responsible for transferring a fluorine atom to a carbon-centered radical, which is generated through hydrogen abstraction from the substrate by a highly reactive oxoMn(V) intermediate. nih.govnih.govnih.govchemrxiv.org The initial step involves the oxidation of the resting Mn(III) catalyst to form the oxoMn(V) species. nih.govchemrxiv.org The presence of fluoride ions has been shown to slow down the oxygen rebound step, which allows for the trapping of the substrate radical by the manganese-fluoride species, leading to C-F bond formation. nih.gov
High-valent oxoMn(V) intermediates have been extensively studied and are considered key players in many manganese-catalyzed oxidation reactions. acs.orgnih.govnih.govresearchgate.net These species can be generated from the reaction of Mn(III) complexes with various oxidants. nih.govnih.gov The reactivity of these oxoMn(V) intermediates is influenced by factors such as the presence of a base and the electronic properties of the supporting ligands. acs.orgnih.gov In the context of radiofluorination, it has been proposed that for ¹⁸F-labeling, where the fluoride source is limited, the reaction may proceed through an intermediate HO–Mn–¹⁸F motif rather than a trans-difluoro manganese(IV) complex. nih.govsemanticscholar.org
The development of manganese-catalyzed fluorination methods has had a profound impact on the field of radiochemistry, particularly in the synthesis of ¹⁸F-labeled compounds for Positron Emission Tomography (PET) imaging. nih.govprinceton.edunih.gov PET is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research, and ¹⁸F is the most commonly used radioisotope due to its favorable decay properties. nih.govsemanticscholar.orgrsc.org
Manganese-catalyzed reactions enable the late-stage ¹⁸F-fluorination of a wide range of biologically active molecules. nih.govnih.gov This is a significant advantage as it allows for the introduction of the short-lived ¹⁸F isotope at the final step of a synthetic sequence. nih.govsemanticscholar.org The methods are compatible with no-carrier-added [¹⁸F]fluoride, which is the standard form of the radioisotope used in PET tracer production. nih.govnih.gov
Both C-H activation and decarboxylative fluorination strategies have been successfully adapted for ¹⁸F-labeling. nih.govprinceton.edunih.gov For instance, manganese salen complexes have been used to catalyze the benzylic C-H ¹⁸F-fluorination of various drug molecules, with radiochemical yields ranging from 20% to 72% within a short reaction time of 10 minutes. nih.gov Similarly, the decarboxylative ¹⁸F-labeling of aliphatic carboxylic acids has been achieved with radiochemical conversions up to 50%. dntb.gov.uascilit.comnih.gov A notable operational advantage is the ability of the manganese catalyst to directly elute [¹⁸F]fluoride from an ion-exchange cartridge, which simplifies the radiosynthesis process by circumventing the need for a separate drying step. nih.govfrontiersin.org
Table 2: ¹⁸F-Labeling Applications using Manganese-Fluorine Catalysis
| Labeling Strategy | Catalyst | Substrate | Key Advantage |
|---|---|---|---|
| Benzylic C-H Fluorination | Mn(salen)OTs | Bioactive molecules, building blocks | Late-stage labeling, rapid reaction (10 min), simplified protocol. nih.gov |
| Decarboxylative Fluorination | Manganese Porphyrin | Aliphatic carboxylic acids | Targeted labeling, applicable to complex molecules. dntb.gov.uascilit.comnih.gov |
| Aliphatic C-H Fluorination | Mn(porphyrin) complex | Unactivated aliphatic sites | Direct labeling of unactivated C-H bonds without pre-functionalization. semanticscholar.orgrsc.orgnih.gov |
Advanced Electrochemical Energy Storage
Manganese fluorides are being actively investigated as promising electrode materials for next-generation lithium-ion batteries due to their potential for high energy density and improved safety.
Manganese fluoride (MnF₂) has been explored as both a cathode and an anode material in lithium-ion batteries. bohrium.comresearchgate.netresearchgate.netmdpi.com As a cathode material, manganese fluorides, such as MnF₃, offer a high theoretical capacity. researchgate.netrsc.org Fluoride doping in traditional lithium- and manganese-rich layered oxide cathodes has been shown to improve discharge capacity, capacity retention, and energy density. nih.govacs.org
When used as an anode, nanostructured this compound operates via a conversion mechanism. bohrium.comresearchgate.net This involves the reversible reaction of MnF₂ with lithium to form metallic manganese nanoparticles embedded in a lithium fluoride (LiF) matrix (MnF₂ + 2Li⁺ + 2e⁻ ↔ Mn + 2LiF). bohrium.com This conversion reaction allows for a higher theoretical capacity compared to conventional graphite (B72142) anodes. rsc.org
Researchers have successfully synthesized nanostructured MnF₂ through methods like a one-step solvothermal process, which yields uniformly distributed nanocrystals. bohrium.comresearchgate.net These nanocrystalline anodes have demonstrated impressive electrochemical performance, including a high reversible discharge capacity and excellent long-term cycling stability, with a capacity retention of 237 mAh g⁻¹ at a high rate of 10 C even after 5000 cycles. bohrium.comresearchgate.net The improved performance is attributed to the redistribution of metallic manganese nanoparticles within the LiF matrix during cycling, which forms a conductive network that facilitates electron transport. bohrium.com
Table 3: Electrochemical Performance of this compound Anodes
| Material | Synthesis Method | Key Performance Metric | Mechanism |
|---|---|---|---|
| Nanostructured MnF₂ | One-step solvothermal | Reversible discharge capacity of 300 mAh g⁻¹ at 0.1 C. bohrium.comresearchgate.net | Conversion Reaction |
| Nanostructured MnF₂ | One-step solvothermal | Capacity retention of 237 mAh g⁻¹ at 10 C after 5000 cycles. bohrium.comresearchgate.net | Conversion Reaction |
Materials for Supercapacitors (Electrochemical Behavior, Wide Potential Window, Cycle Stability)
This compound (MnF₂) is emerging as a promising electrode material for hybrid supercapacitors (HSCs) due to its notable electrochemical activity, particularly in alkaline solutions. cdnsciencepub.comresearchgate.net Research has demonstrated that MnF₂ synthesized via solvothermal reaction exhibits a wide potential window, a critical factor for enhancing the energy density of supercapacitors. cdnsciencepub.comresearchgate.net In a 2 mol·L⁻¹ sodium hydroxide (B78521) (NaOH) electrolyte, MnF₂ electrodes have shown a potential window ranging from -0.8 to +0.5 V. cdnsciencepub.comresearchgate.net This wide operational window is advantageous for creating high-performance energy storage devices. cdnsciencepub.comresearchgate.net
Symmetrical supercapacitors fabricated with MnF₂ electrodes (MnF₂//MnF₂) have demonstrated a potential window of 1.5 V and have been noted for their outstanding long-cycle capability. cdnsciencepub.comresearchgate.net Furthermore, when utilized in asymmetric configurations, such as with cobalt molybdenum oxide (CoMoO₄//MnF₂) or activated carbon (MnF₂//AC), the devices can achieve potential windows of 1.3 V and 1.45 V, respectively, while maintaining excellent cycle stability. cdnsciencepub.comresearchgate.net The fluorination of other manganese compounds, like manganese dioxide (MnO₂), has also been explored as an effective strategy to improve energy storage capabilities, owing to the high electronegativity and reactivity of fluorine. researchgate.net Studies on fluorinated δ-MnO₂ (F-δ-MnO₂) have reported specific capacitance values as high as 184 F g⁻¹ at a scan rate of 5 mV s⁻¹. researchgate.net
Table 1: Electrochemical Performance of this compound-Based Supercapacitors
| Electrode Configuration | Electrolyte | Potential Window (V) | Specific Capacitance | Cycle Stability |
|---|---|---|---|---|
| MnF₂ (Three-electrode) | 2 M NaOH | -0.8 to +0.5 | - | Excellent |
| MnF₂//MnF₂ (Symmetric) | 2 M NaOH | 1.5 | - | Outstanding long-cycle capability |
| CoMoO₄//MnF₂ (Asymmetric) | - | 1.3 | - | Excellent |
| MnF₂//AC (Asymmetric) | - | 1.45 | - | Excellent |
| F-δ-MnO₂ | 0.5 M K₂SO₄ | - | 184 F g⁻¹ (at 5 mV s⁻¹) | - |
All-Solid-State Fluoride Batteries
Manganese fluorides are being actively investigated as high-capacity electrode materials for the next generation of energy storage systems, specifically all-solid-state fluoride batteries. rsc.orgrsc.orgresearchgate.net These batteries utilize fluoride ions (F⁻) as charge carriers and offer high theoretical energy densities. rsc.org Manganese(III) fluoride (MnF₃) is a particularly promising cathode material due to its high theoretical capacity of 718 mAh g⁻¹. rsc.org
In experimental all-solid-state fluoride batteries, MnF₃ electrodes have demonstrated a significant initial discharge capacity of 535 mAh g⁻¹, attributed to the defluorination process (MnF₃ + 3e⁻ ↔ Mn + 3F⁻). rsc.orgrsc.orgresearchgate.net This reaction is advantageous as it does not form lithium fluoride (LiF), an insulator that can impede performance in lithium-ion conversion batteries. rsc.org Research has confirmed the reversible reduction and oxidation of manganese during the charge-discharge cycles. rsc.orgrsc.orgresearchgate.net Even after 50 cycles, an MnF₃ electrode can retain a defluorination capacity of 290 mAh g⁻¹. rsc.org The use of metallic manganese as a starting material has also shown reversible fluorination and defluorination, further indicating the viability of the manganese-fluorine system for these advanced batteries. rsc.orgrsc.org
Magnetic Materials Science and Spintronics
Development of Advanced Magnetic Materials (e.g., for electronics, data storage)
This compound's unique magnetic properties make it a valuable compound in the development of advanced magnetic materials for electronics and data storage. chemimpex.com The study of its magnetic behavior contributes to the fundamental understanding required for creating new technologies. chemimpex.com While transition metals like iron and manganese are central to magnetic materials, the specific characteristics of compounds like this compound offer unique opportunities for innovation. chemimpex.com
The field of spintronics, which utilizes the spin of electrons in addition to their charge, is a key area where materials with tailored magnetic properties are essential. Antiferromagnetic materials like this compound are gaining attention in spintronics for their potential in creating more robust and faster data storage devices. researchgate.net The spin Seebeck effect, which involves the generation of spin currents from a heat gradient, has been observed in antiferromagnetic MnF₂, highlighting its potential for thermally driven spintronic applications. researchgate.net The ability to manipulate and detect spin states in materials like MnF₂ is a critical step toward the realization of next-generation memory and logic devices that are more energy-efficient than their charge-based counterparts. researchgate.net
Spin-Glass Systems and Electron Correlation Studies
A spin glass is a disordered magnetic state where electron spins are not aligned in a regular pattern, leading to complex magnetic behavior. wikipedia.orgyoutube.com This state arises from frustrated interactions, where competing ferromagnetic and antiferromagnetic bonds prevent the establishment of a simple, long-range ordered magnetic state. wikipedia.orgyoutube.com While this compound (MnF₂) itself is a classic example of an ordered antiferromagnet, the principles of magnetic interaction and electron correlation within it are fundamental to understanding more complex systems, including spin glasses.
The study of electron spin resonance in manganese(II) ions doped into non-magnetic fluoride crystals like lithium fluoride and sodium fluoride provides insights into the electron correlations and the small covalent contributions to the bonding of MnF₆⁴⁻ ions. rsc.org These studies are crucial for understanding how the local environment affects the magnetic properties of manganese ions. In broader manganese-containing systems, such as manganite bilayers, spin-glass states can emerge at interfaces where there is competition between ferromagnetic and antiferromagnetic orders. aps.org This demonstrates that while MnF₂ has a well-defined magnetic order, the manganese ion in different environments can participate in the frustrated interactions characteristic of spin-glass systems. aps.org
Magnetic Ordering Phenomena (Antiferromagnetism, Ferromagnetism)
This compound exhibits distinct magnetic ordering phenomena, with antiferromagnetism being its most well-documented characteristic.
Antiferromagnetism: Manganese(II) fluoride (MnF₂) is a canonical example of a uniaxial antiferromagnetic material. wikipedia.org It transitions to an antiferromagnetically ordered state at a Néel temperature (T_N) of approximately 67-68 K. cdnsciencepub.comwikipedia.org In this state, the magnetic moments of the Mn²⁺ ions on one sublattice align antiparallel to the moments on the neighboring sublattice, resulting in no net external magnetism. youtube.com The magnetic moments in MnF₂ are aligned along the c-axis of its tetragonal crystal structure, a direction determined primarily by long-range anisotropic dipole-dipole interactions. cdnsciencepub.com The study of antiferromagnetic resonance in MnF₂ has been instrumental in understanding the behavior of magnetic materials. aip.orgaps.org
Ferromagnetism: While bulk MnF₂ is antiferromagnetic, theoretical studies predict that novel ultra-thin, graphene-like phases of this compound could exhibit ferromagnetic properties. rsc.org Density functional theory calculations suggest that single-layers of 1T-MnF₂ and MnF₃ are semiconductors with a ferromagnetic ground state. rsc.org This contrasts with the 1H-MnF₂ single-layer, which is predicted to be an antiferromagnetic semiconductor. rsc.org Additionally, other complex this compound compounds, such as potassium manganese chromium fluoride (KMnCrF₆), have been shown to exhibit ferromagnetic behavior. acs.org These findings indicate that the magnetic ordering in manganese fluorides can be tuned by altering their dimensionality and chemical composition.
Environmental Remediation Strategies
Manganese-based materials are being extensively investigated for their potential in environmental cleanup, particularly for the removal of toxic pollutants from water sources. Their chemical properties allow for effective adsorption and transformation of contaminants like fluoride and arsenic.
Adsorption and Transformation of Pollutants (e.g., Fluoride, Arsenic)
Manganese oxides and composite materials containing manganese have proven to be effective adsorbents for removing fluoride and arsenic from contaminated water. mdpi.comproquest.com The co-occurrence of these two pollutants in groundwater is a significant environmental issue, and materials that can simultaneously remove both are of great interest. mdpi.com Studies using manganese oxide supported on graphene nanostructures (GO-MnO₂) demonstrated high removal efficiencies of 89% for fluoride and 97% for arsenic. mdpi.com Similarly, nanoalumina-supported manganese oxide showed significantly higher removal capacity for fluoride (53%) compared to uncoated alumina (B75360) (23%). proquest.com
The mechanism of removal often involves a combination of electrostatic attraction, ion exchange, and surface complexation. nih.govnih.gov The adsorption process is typically influenced by factors such as pH, adsorbent dosage, and contact time. mdpi.comproquest.com The performance of these adsorbents is often evaluated by their maximum adsorption capacity, which can be substantial. For instance, a trimetal Mn-Al-La oxide adsorbent demonstrated a maximum fluoride adsorption capacity of 45-113 mg/g. nih.gov
| Adsorbent Material | Target Pollutant(s) | Maximum Adsorption Capacity (q_m) | Removal Efficiency | Reference |
|---|---|---|---|---|
| Manganese Oxide on Graphene (GO-MnO₂) | Fluoride & Arsenic(III) | Not specified | 89% (F⁻), 97% (As(III)) | mdpi.com |
| Nanoalumina-supported Mn₂O₃ | Fluoride & Arsenic(III) | Not specified | 53% (F⁻), 40% (As(III)) | proquest.com |
| Mn-Al-La Oxide | Fluoride | 45-113 mg/g | Not specified | nih.gov |
| Hierarchical Hollow Mn-Mg-Al Oxide | Fluoride | 63.05 mg/g | Not specified | nih.gov |
Design of Hierarchical Hollow Structures for Enhanced Adsorption
To improve the efficiency of adsorbent materials, researchers are focusing on rational design and synthesis of advanced structures. nih.gov One highly effective approach is the creation of hierarchical hollow structures. These architectures significantly boost adsorption performance by providing a larger and more accessible surface area for pollutants to bind to. nih.gov
A novel hierarchical hollow manganese-magnesium-aluminum ternary metal oxide, for example, was synthesized through a green hydrothermal strategy followed by calcination. nih.gov This structure enhances the migration and diffusion of fluoride ions by providing more mass diffusion pathways. nih.gov The design resulted in a considerable fluoride adsorption capacity of 63.05 mg/g. nih.gov Similarly, hollow manganese phosphonate (B1237965) microspheres with hierarchically porous shells have been shown to be efficient adsorbents for copper ions, exhibiting fast binding kinetics due to their well-defined porosity. rsc.org The engineering of such complex, hollow structures is a key strategy for developing the next generation of high-performance materials for environmental remediation. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Manganese Fluoride (B91410) Polymorphs and Hybrid Systems
Research is actively pursuing the discovery and synthesis of novel polymorphs of manganese fluoride and the creation of hybrid systems incorporating these compounds. Different crystal structures (polymorphs) of the same chemical formula can exhibit distinct physical and chemical properties. For instance, while MnF₂ typically crystallizes in the rutile structure wikipedia.org, studies are exploring the stabilization of novel ultra-thin phases, such as graphene-like 1H-MnF₂ and 1T-MnF₂, which are predicted to be dynamically stable magnetic semiconductors iyte.edu.tr. MnF₃ is known to exist as polymorphs, including hydrates with different space groups wikipedia.orgstekom.ac.id. The synthesis of cubic CsMnF₃ nanoparticles, a polymorph previously reported only at high pressures, has also been achieved under ambient pressure using a heating-up approach in organic solvents researchgate.net.
Hybrid systems involving this compound are also a key area of investigation. This includes the incorporation of fluoride ions during the synthesis of other manganese-containing compounds, such as manganese citrates, which can lead to the formation of new layered structures with potential for catalytic, sorption, and electrochemical applications mdpi.comnih.gov. The creation of composite materials, such as copper-manganese (B8546573) ferrite (B1171679) composites, is being explored for applications like fluoride ion removal from water researchgate.net.
Integration into Heterostructures and Nanocomposites
Integrating this compound into heterostructures and nanocomposites is another significant research direction aimed at leveraging the synergistic properties of different materials. This involves combining this compound with other functional materials, particularly low-dimensional structures like graphene and other 2D materials.
Studies are exploring the potential for forming heterojunctions with magnetic MnF₂ single layers for optoelectronic device applications iyte.edu.tr. While the formation of heterojunctions with ultra-thin MnF₃ might be challenging due to lattice mismatch, the potential is still being investigated iyte.edu.tr.
The development of nanocomposites incorporating this compound is also an active area. Examples include manganese ferrite-based nanocomposites with graphite (B72142) oxide and chitosan (B1678972) for applications such as dye removal from wastewater d-nb.info. Manganese oxides, which share some chemical similarities with manganese fluorides, have been successfully integrated into carbon-based nanocomposites, such as graphene–MnO₂ composites, demonstrating enhanced electrochemical performance for energy storage mdpi.com. These studies provide insights into potential strategies for developing this compound nanocomposites.
Advanced Characterization Techniques for In Situ Studies
The advancement of characterization techniques, particularly in situ and operando methods, is crucial for understanding the dynamic behavior of this compound compounds during synthesis, processing, and operation in devices. These techniques allow for real-time monitoring of structural, chemical, and electronic changes.
In situ time-resolved X-ray diffraction has been employed to study the thermal decomposition of MnF₃, revealing intermediate phases like Mn₂F₅ researchgate.net. Advanced techniques such as single-crystal and powder X-ray diffraction, magnetometry, FTIR, Raman, and ligand field spectroscopy are used for comprehensive characterization of synthesized this compound compounds and their derivatives researchgate.net.
In situ studies are also vital in the context of electrochemical applications, such as batteries and supercapacitors, where understanding the interface between the electrode material (potentially this compound) and the electrolyte is critical researchgate.netdntb.gov.uaacs.org. Techniques that can probe these interfaces under operating conditions are under development and are expected to provide valuable insights into the performance and degradation mechanisms of this compound-based electrodes.
Development of Next-Generation Functional Devices
The unique properties of this compound compounds are being explored for their integration into various next-generation functional devices.
Manganese difluoride (MnF₂) is being investigated as an electrode material in battery technologies, including lithium-ion and sodium-ion batteries iyte.edu.trresearchgate.netrsc.orgmdpi.com. Research focuses on improving its electrochemical performance, cycle stability, and capacity researchgate.netrsc.orgmdpi.com. For example, nanorod-structured MnF₂ synthesized via a solvothermal reaction has shown promising reversible electrochemical reaction with lithium, suggesting opportunities for high-performance lithium-ion batteries rsc.org. MnF₂ has also demonstrated electrochemical activity in supercapacitors, exhibiting a wide potential window and good cycle capability in both symmetrical and asymmetrical configurations researchgate.net.
Manganese trifluoride (MnF₃) is being studied as a spin-polarized Dirac material, highlighting its potential for spintronics and information technologies iyte.edu.trusq.edu.au. Its magnetic properties, influenced by the Jahn-Teller effect, are of particular interest wikipedia.orgacs.org.
Beyond energy storage and spintronics, this compound compounds are being explored for other applications. MnF₂ is used in the manufacture of special kinds of glass and lasers wikipedia.orgfishersci.ca. Manganese(III) fluoride (MnF₃) is useful as a fluorinating agent wikipedia.orgsscmaterials.com. Composite coatings containing manganese and fluoride on metallic titanium are being investigated for biomedical applications, showing potential to promote the proliferation, differentiation, and mineralization of bone marrow mesenchymal stem cells rsc.org. The luminescence properties of caesium this compound perovskite nanoparticles suggest potential applications in dosimetry researchgate.net.
The development of these functional devices relies heavily on controlling the synthesis and structure of this compound materials at the nanoscale and integrating them effectively with other components.
Q & A
Q. How should conflicting results in MnF₂'s magnetic properties be addressed?
- Methodological Answer :
- Compare neutron diffraction data with magnetometry results to resolve discrepancies in spin configurations .
- Replicate experiments using single-crystal samples to minimize grain boundary effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
